AChE Inhibitory Potency of AChE-IN-5c: Vendor-Reported IC₅₀ vs. Class Benchmarks
Vendor sources report that AChE-IN-5c inhibits AChE with an IC₅₀ of 1.1 nM, positioning it among the most potent AChE inhibitors described . For context, the clinical reference compound tacrine exhibits an AChE IC₅₀ of approximately 224.7 nM under comparable Ellman assay conditions, and bis(7)-tacrine achieves an IC₅₀ of 0.40 nM [1][2]. The vendor-claimed potency of 1.1 nM would represent approximately a 204-fold improvement over tacrine. However, this vendor-reported value cannot be independently verified against an accessible primary research publication, and the assay conditions (enzyme source, substrate concentration, incubation time) are not fully specified in available vendor documentation. Prospective users should request the original assay protocol from the vendor or independently validate potency under their own experimental conditions before relying on this value for comparative studies.
| Evidence Dimension | AChE 50% inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | 1.1 nM (vendor-reported, primary source not independently accessible) |
| Comparator Or Baseline | Tacrine: 224.7 ± 1.24 nM; Bis(7)-tacrine: 0.40 nM; Donepezil: ~5.7–12 nM (literature range) |
| Quantified Difference | ~204-fold more potent than tacrine (vendor claim); ~2.75-fold less potent than bis(7)-tacrine |
| Conditions | Ellman method; enzyme source and specific assay parameters not fully specified in vendor documentation |
Why This Matters
Potency determines the achievable AChE inhibition at a given concentration; a verified sub-nanomolar IC₅₀ would enable experiments at low compound loading, potentially minimizing off-target effects, but the current evidence grade does not support procurement decisions based solely on this parameter.
- [1] Li Z, Mu C, Wang B, Jin J. Molecules. 2016;21(2):132. Table 1: Tacrine AChE IC₅₀ = 224.7 ± 1.24 nM (Ellman method). View Source
- [2] ChEBI. Bis(7)-tacrine (CHEBI:138435). AChE IC₅₀ = 0.40 nM. EMBL-EBI. View Source
